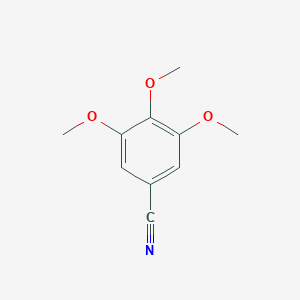

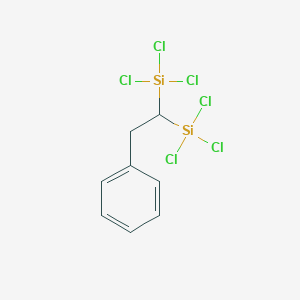

![molecular formula C20H26O5 B158594 (6-羟基-5a-甲基-3,9-二亚甲基-2-氧代-3a,4,5,6,7,8,9a,9b-八氢苯并[g][1]苯并呋喃-4-基) (E)-2-甲基丁-2-烯酸酯 CAS No. 80368-31-6](/img/structure/B158594.png)

(6-羟基-5a-甲基-3,9-二亚甲基-2-氧代-3a,4,5,6,7,8,9a,9b-八氢苯并[g][1]苯并呋喃-4-基) (E)-2-甲基丁-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

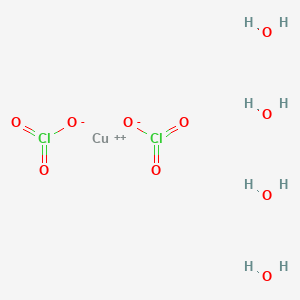

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C20H26O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.

The exact mass of the compound (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 357287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境影响和处理

对羟基苯甲酸酯(可以包含苯并呋喃结构)的酯类,即对羟基苯甲酸酯,已被广泛研究其在水生环境中的存在、归趋和行为。尽管有可以很好地从废水中消除对羟基苯甲酸酯的处理方法,但它们始终以低浓度水平存在于废水处理厂的流出物中,并且普遍存在于地表水和沉积物中。这种持久性是由于消耗了对羟基苯甲酸酯类产品并不断将其引入环境中。对羟基苯甲酸甲酯和对羟基苯甲酸丙酯占主导地位,反映了普通消费品中对羟基苯甲酸酯混合物的成分。研究强调需要进一步研究以提高对对羟基苯甲酸酯的氯代副产物的毒性的认识,这些副产物比亲本物种更稳定、更持久 (Haman, Dauchy, Rosin, & Munoz, 2015)。

药理学意义

苯并呋喃衍生物由于其广泛的生物学和药理学应用而被认为是药物发现中有前途的结构。它们表现出很强的生物活性,如抗肿瘤、抗菌、抗氧化和抗病毒活性。苯并呋喃的独特结构特征及其广泛的生物活性使其成为药物发现领域的特权结构,特别是在寻找有效的抗菌候选物时。最近的研究表明,苯并呋喃基化合物已成为针对不同临床批准靶点的抗菌剂设计的首选药效团,展示了它们作为天然药物先导化合物的潜力 (Miao et al., 2019; Hiremathad et al., 2015)。

合成和应用

苯并呋喃衍生物的合成取得了重大进展,发现了构建苯并呋喃环的新方法。这些方法有利于构建复杂的苯并呋喃环系统,为一系列难以制备的多环苯并呋喃化合物的合成提供了极好的途径。合成方法的这一进展为探索苯并呋喃衍生物在各种科学和药理学应用中开辟了新的途径,进一步突出了这种支架在现代化学和药物开发中的重要性 (Popova, Bondarenko, & Frasinyuk, 2019)。

属性

IUPAC Name |

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDKULNHLFGRDK-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420460 |

Source

|

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate | |

CAS RN |

80368-31-6 |

Source

|

| Record name | NSC357287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC357287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

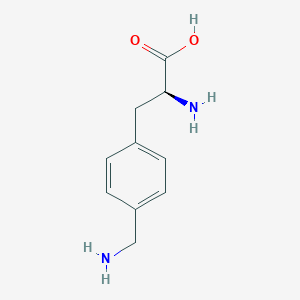

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)